
A Comparative Guide to the Selectivity of MALT1
Allosteric Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (R)-MLT-985

Cat. No.: B15620862 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity and performance of various

allosteric inhibitors of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation

protein 1 (MALT1). MALT1 is a key regulator of NF-κB signaling and a promising therapeutic

target for certain B-cell lymphomas and autoimmune diseases.[1][2][3] Allosteric inhibition of

MALT1 offers a promising therapeutic strategy by targeting the protease function of MALT1

without affecting its scaffolding role, which is crucial for preventing potential toxicities

associated with complete MALT1 ablation.[4][5]

Introduction to MALT1 and its Allosteric Inhibition
MALT1 is a unique paracaspase that, upon activation, forms a complex with CARMA1

(CARD11) and BCL10, known as the CBM signalosome.[1][2] This complex is essential for the

activation of the NF-κB signaling pathway, which promotes cell survival and proliferation.[1][2]

MALT1 possesses both a scaffolding function, facilitating the assembly of downstream

signaling components, and a protease function, cleaving specific substrates to amplify and

sustain NF-κB signaling.[1][3] In certain cancers, such as Activated B-Cell like (ABC) Diffuse

Large B-Cell Lymphoma (DLBCL), MALT1 is constitutively active, making it an attractive drug

target.[2][6]

Allosteric inhibitors of MALT1 bind to a site distinct from the active site, inducing a

conformational change that prevents substrate binding and cleavage.[4][7] This mechanism of
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inhibition can offer high selectivity and avoid off-target effects sometimes associated with active

site inhibitors.[4]

Comparative Analysis of MALT1 Allosteric Inhibitors
This section provides a comparative overview of several MALT1 allosteric inhibitors, focusing

on their biochemical potency, cellular activity, and selectivity. The data presented is compiled

from various preclinical and clinical studies.

Quantitative Data Summary
The following tables summarize the available quantitative data for prominent MALT1 allosteric

inhibitors. It is important to note that direct comparisons of IC50 and GI50 values across

different studies should be made with caution due to variations in experimental conditions.

Table 1: Biochemical Potency of MALT1 Allosteric Inhibitors

Inhibitor Target IC50 Reference(s)

MI-2 MALT1 protease 5.84 µM [8]

Mepazine
GST-MALT1 (full

length)
0.83 µM [9]

GST-MALT1 (325-

760)
0.42 µM [9]

MLT-747 MALT1 paracaspase 14 nM [10]

MLT-748 MALT1 paracaspase 5 nM [11]

Compound 40

(Janssen)

MALT1 enzymatic

activity
10 nM [7]

SGR-1505 MALT1 protease 1.3 nM [12]

ABBV-MALT1 MALT1 protease

Potent inhibitor

(specific IC50 not

disclosed)

[13][14][15][16]

Table 2: Cellular Activity of MALT1 Allosteric Inhibitors
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Inhibitor Cell Line(s) Assay GI50 / IC50 Reference(s)

MI-2

HBL-1, TMD8,

OCI-Ly3, OCI-

Ly10 (ABC-

DLBCL)

Cell Proliferation 0.2 - 0.5 µM [8]

Compound 3

(related to MI-2)

OCI-Ly3 (ABC-

DLBCL)
Cell Proliferation 87 nM [17]

Mepazine
OCI-Ly10 (ABC-

DLBCL)

In vivo tumor

growth inhibition
- [9]

MLT-747
MALT1mut/mut B

cells

MALT1-W580S

stabilization
EC50 = 314 nM [10]

MLT-748
MALT1mut/mut B

cells

MALT1-W580S

stabilization
EC50 = 69 nM [18]

Compound 40

(Janssen)
Jurkat T cells T cell activation 50 nM [7]

TMD8 (B-cell

lymphoma)

IL-6/IL-10

secretion
100 nM / 60 nM [7]

TMD8 (B-cell

lymphoma)
RelB cleavage 100 nM [7]

SGR-1505
OCI-LY10 (ABC-

DLBCL)
BCL10 cleavage 22 nM [9]

OCI-LY10 (ABC-

DLBCL)
IL-10 secretion 36 nM [9]

OCI-LY10 (ABC-

DLBCL)
Antiproliferative 71 nM [9]

ABBV-MALT1
ABC-DLBCL cell

lines
Cell Proliferation Potent inhibition [13][14][15]

Table 3: Selectivity Profile of MALT1 Allosteric Inhibitors
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Inhibitor Selectivity Information Reference(s)

MI-2
Selective for MALT1-

dependent DLBCL cell lines.[8]
[8]

Mepazine

Selective for MALT1-

dependent ABC-DLBCL cells.

[9]

[9]

MLT-748

No inhibitory activity on 22

other tested human proteases

(IC50 > 100 µM).[11]

[11]

SGR-1505

No appreciable activity against

a panel of 468 kinases or 17

proteases at 10 µM.[12]

[12]

ABBV-MALT1

High selectivity against a panel

of proteases, kinases, and

other receptors/enzymes.[19]

[19]

Compound 3 (related to MI-2)

Minimal activity against a panel

of 26 cysteine proteases

including caspases and

cathepsins.[17]

[17]

Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in MALT1 signaling and the experimental

procedures used to assess inhibitor activity is crucial for a comprehensive understanding.

MALT1 Signaling Pathway in B-cell Lymphoma
The following diagram illustrates the central role of MALT1 in the NF-κB signaling pathway in B-

cell lymphomas.
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Caption: MALT1 signaling pathway downstream of the B-cell receptor (BCR).

Experimental Workflow for Biochemical MALT1 Protease
Assay
This diagram outlines the typical workflow for a fluorogenic biochemical assay to measure

MALT1 protease activity.
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Caption: Workflow for a biochemical MALT1 protease assay.

Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of

inhibitor performance.

Biochemical MALT1 Protease Assay (Fluorogenic)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b15620862?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620862?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol is adapted from methodologies described in the literature for measuring MALT1

enzymatic activity.

Materials:

Recombinant MALT1 enzyme

MALT1 allosteric inhibitor (test compound)

Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10% glycerol, 0.05% CHAPS, 10

mM DTT)

384-well black microplates

Fluorescence plate reader

Procedure:

Prepare serial dilutions of the MALT1 allosteric inhibitor in the assay buffer.

In a 384-well plate, add the diluted inhibitor to the appropriate wells. Include wells for positive

control (no inhibitor) and negative control (no enzyme).

Add the recombinant MALT1 enzyme to all wells except the negative control.

Pre-incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow

the inhibitor to bind to the enzyme.

Initiate the enzymatic reaction by adding the fluorogenic MALT1 substrate to all wells.

Immediately place the plate in a fluorescence plate reader and measure the fluorescence

intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and

460 nm emission for AMC-based substrates) over a set period (e.g., 60-90 minutes) at

regular intervals.

Calculate the rate of substrate cleavage from the linear phase of the fluorescence curve.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620862?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Determine the percent inhibition for each inhibitor concentration relative to the positive

control.

Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable

dose-response curve to determine the IC50 value.

Cellular MALT1 Substrate Cleavage Assay (Western
Blot)
This protocol provides a general framework for assessing the inhibition of MALT1-mediated

cleavage of its substrates (e.g., RelB, A20, CYLD) in a cellular context.

Materials:

ABC-DLBCL cell lines (e.g., HBL-1, TMD8, OCI-Ly3)

MALT1 allosteric inhibitor (test compound)

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Primary antibodies specific for the full-length and cleaved forms of the MALT1 substrate

(e.g., anti-RelB, anti-A20, anti-CYLD)

Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorescent dye)

SDS-PAGE gels and Western blotting apparatus

Chemiluminescent or fluorescent detection reagents and imaging system

Procedure:

Seed the ABC-DLBCL cells in appropriate culture plates and allow them to adhere or

stabilize.

Treat the cells with a range of concentrations of the MALT1 allosteric inhibitor for a specified

duration (e.g., 4-24 hours). Include a vehicle-treated control.

After treatment, harvest the cells and lyse them using a suitable lysis buffer on ice.
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Determine the protein concentration of the cell lysates.

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose

membrane.

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

Incubate the membrane with the primary antibody specific for the MALT1 substrate overnight

at 4°C.

Wash the membrane and incubate with the appropriate secondary antibody.

Detect the protein bands using a chemiluminescent or fluorescent imaging system.

Analyze the band intensities to quantify the levels of the full-length and cleaved substrate. A

decrease in the cleaved form and/or an increase in the full-length form indicates inhibition of

MALT1 protease activity. A loading control (e.g., β-actin, GAPDH) should be used to

normalize the results.[20]

Conclusion
The development of potent and selective allosteric inhibitors of MALT1 represents a significant

advancement in the pursuit of targeted therapies for B-cell malignancies and potentially other

inflammatory conditions. The inhibitors discussed in this guide, including MI-2, mepazine, the

MLT series, SGR-1505, and ABBV-525, demonstrate promising preclinical and, in some cases,

clinical activity. The high selectivity of compounds like SGR-1505 and MLT-748 underscores the

potential of allosteric inhibition to minimize off-target effects.

Future research should focus on direct head-to-head comparisons of these inhibitors in

standardized assays to provide a clearer picture of their relative potency and selectivity.

Furthermore, continued investigation into the clinical efficacy and safety of these compounds

will be crucial in determining their therapeutic value for patients. The experimental protocols

and pathway diagrams provided in this guide offer a foundational resource for researchers in

this exciting and rapidly evolving field.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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